molecular formula C12H18BrN B373738 4-bromo-N,N,2,3,5,6-hexamethylaniline

4-bromo-N,N,2,3,5,6-hexamethylaniline

Cat. No.: B373738
M. Wt: 256.18g/mol
InChI Key: ORXQWZWZOYNSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N,N,2,3,5,6-hexamethylaniline is an organic compound with the molecular formula C12H18BrN It is a derivative of aniline, where the phenyl ring is substituted with bromine and four methyl groups, and the nitrogen atom is bonded to two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,N,2,3,5,6-hexamethylaniline typically involves the reaction of 4-bromo-2,3,5,6-tetramethylaniline with dimethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, leading to efficient production of the compound. The use of automated systems and advanced monitoring techniques ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N,N,2,3,5,6-hexamethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the corresponding tetramethylphenylamine.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used in substitution reactions, often in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce tetramethylphenylamine. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

4-bromo-N,N,2,3,5,6-hexamethylaniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-bromo-N,N,2,3,5,6-hexamethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl substituents on the phenyl ring influence its binding affinity and selectivity for these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,3,5,6-tetramethylaniline: This compound is structurally similar but lacks the dimethylamine group.

    Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane: Another related compound with three brominated tetramethylphenyl groups bonded to a boron atom.

Uniqueness

4-bromo-N,N,2,3,5,6-hexamethylaniline is unique due to the presence of both bromine and dimethylamine substituents, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H18BrN

Molecular Weight

256.18g/mol

IUPAC Name

4-bromo-N,N,2,3,5,6-hexamethylaniline

InChI

InChI=1S/C12H18BrN/c1-7-9(3)12(14(5)6)10(4)8(2)11(7)13/h1-6H3

InChI Key

ORXQWZWZOYNSTH-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1N(C)C)C)C)Br)C

Canonical SMILES

CC1=C(C(=C(C(=C1N(C)C)C)C)Br)C

Origin of Product

United States

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